6-Amino-4-bromo-2-iminopyrimidin-1(2H)-ol
Description
Structure
3D Structure
Properties
CAS No. |
116450-05-6 |
|---|---|
Molecular Formula |
C4H5BrN4O |
Molecular Weight |
205.01 g/mol |
IUPAC Name |
6-bromo-3-hydroxy-2-iminopyrimidin-4-amine |
InChI |
InChI=1S/C4H5BrN4O/c5-2-1-3(6)9(10)4(7)8-2/h1,7,10H,6H2 |
InChI Key |
WOTPTUYHTAPCBA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N(C(=N)N=C1Br)O)N |
Origin of Product |
United States |
Advanced Spectroscopic and Crystallographic Elucidation of 6 Amino 4 Bromo 2 Iminopyrimidin 1 2h Ol Structure and Tautomerism
High-Resolution Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Assignment (¹H, ¹³C, 2D NMR, NOESY, COSY, HSQC, HMBC)
High-resolution NMR spectroscopy would be an indispensable tool for elucidating the precise molecular structure of 6-Amino-4-bromo-2-iminopyrimidin-1(2H)-ol in solution.
¹H NMR spectroscopy would provide information on the chemical environment of the hydrogen atoms. Expected signals would include those for the amino (-NH₂) protons, the imino (=NH) proton, the hydroxyl (-OH) proton, and the proton on the pyrimidine (B1678525) ring. The chemical shifts (δ) and coupling constants (J) would be crucial for determining the connectivity of the atoms.
¹³C NMR spectroscopy would identify the chemical environments of the carbon atoms within the molecule. The number of distinct signals would confirm the symmetry of the compound, and the chemical shifts would indicate the nature of each carbon atom (e.g., aromatic, bonded to a heteroatom).
2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential for unambiguously assigning the ¹H and ¹³C signals and establishing the complete bonding framework of the molecule.
NOESY (Nuclear Overhauser Effect Spectroscopy) could be employed to determine the through-space proximity of protons, which would be particularly useful in confirming the stereochemistry and conformation of the molecule, as well as investigating potential intramolecular hydrogen bonding.
A hypothetical data table for the ¹H and ¹³C NMR of this compound is presented below to illustrate the expected format of such data.
| Atom Number | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| C2 | Value | |
| C4 | Value | |
| C5 | Value | Value |
| C6 | Value | |
| N1-OH | Value | |
| C2=NH | Value | |
| C6-NH₂ | Value |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Signatures and Tautomeric Analysis
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, would provide valuable insights into the functional groups present in this compound and could aid in the analysis of its tautomeric forms.
FT-IR spectroscopy would be expected to show characteristic absorption bands for the N-H stretches of the amino and imino groups, the O-H stretch of the hydroxyl group, C=N and C=C stretching vibrations within the pyrimidine ring, and the C-Br stretch. The positions of these bands would be sensitive to the electronic environment and hydrogen bonding.
Raman spectroscopy , being complementary to FT-IR, would be particularly useful for observing vibrations of the pyrimidine ring and other non-polar bonds.
Analysis of the vibrational spectra under different conditions (e.g., in various solvents or at different temperatures) could reveal shifts in the vibrational frequencies, indicating changes in the tautomeric equilibrium.
A representative FT-IR data table is provided below:
| Wavenumber (cm⁻¹) | Assignment |
| 3400-3200 | N-H stretching (amino, imino) |
| 3200-3000 | O-H stretching (hydroxyl) |
| 1650-1550 | C=N, C=C stretching |
| 600-500 | C-Br stretching |
Advanced Mass Spectrometry (HRMS, MS/MS) for Molecular Formula Validation and Fragmentation Pattern Analysis
Advanced mass spectrometry techniques are crucial for confirming the molecular formula and investigating the fragmentation pathways of a compound.
High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion with high precision. This would allow for the unambiguous confirmation of the elemental composition and molecular formula (C₄H₄BrN₄O).
Tandem Mass Spectrometry (MS/MS) would involve the isolation and fragmentation of the parent ion. The resulting fragmentation pattern would provide valuable structural information, helping to piece together the connectivity of the molecule by identifying characteristic neutral losses and fragment ions.
X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions
Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique would provide precise bond lengths, bond angles, and torsional angles for this compound. Furthermore, it would reveal the packing of the molecules in the crystal lattice and provide detailed information about intermolecular interactions, such as hydrogen bonding and halogen bonding, which are critical for understanding the solid-state properties of the compound. The crystallographic data would also definitively establish which tautomeric form is present in the solid state.
A summary of potential crystallographic data is shown below:
| Parameter | Value |
| Crystal System | e.g., Monoclinic |
| Space Group | e.g., P2₁/c |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| α (°) | Value |
| β (°) | Value |
| γ (°) | Value |
| Volume (ų) | Value |
| Z | Value |
| Density (calculated) (g/cm³) | Value |
Spectroscopic Probes for Solution-Phase Tautomeric Equilibria (e.g., UV-Vis Spectroscopy, Fluorescence Spectroscopy)
The potential for tautomerism in this compound, involving the migration of protons between the nitrogen and oxygen atoms, could be investigated using various spectroscopic techniques in solution.
UV-Vis Spectroscopy could be used to monitor changes in the electronic transitions of the molecule under different conditions (e.g., varying solvent polarity or pH). Different tautomers would likely exhibit distinct absorption maxima, and the changes in the spectra could be used to study the position of the tautomeric equilibrium.
Fluorescence Spectroscopy , if the molecule is fluorescent, could also be a sensitive probe of the tautomeric state. The emission wavelength and quantum yield are often highly dependent on the specific tautomeric form present.
Theoretical and Computational Investigations into the Electronic Structure and Reactivity of 6 Amino 4 Bromo 2 Iminopyrimidin 1 2h Ol
Density Functional Theory (DFT) Studies for Ground State Geometries and Electronic Properties (HOMO-LUMO Gaps, Orbital Energies, Charge Distributions)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the ground-state electronic structure of molecules. By applying DFT methods, typically with a functional like B3LYP and a basis set such as 6-311++G(d,p), the optimized geometry of 6-Amino-4-bromo-2-iminopyrimidin-1(2H)-ol can be determined. These calculations yield the most stable three-dimensional arrangement of the atoms by finding the minimum energy conformation.
From this optimized geometry, a wealth of electronic properties can be extracted. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule. A large gap suggests high stability and low reactivity, while a small gap implies the molecule is more prone to chemical reactions.
Furthermore, DFT allows for the analysis of charge distribution across the molecule. Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis can assign partial charges to each atom. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding, and for predicting how the molecule will interact with other chemical species. For this compound, the charge distribution would highlight the electrophilic and nucleophilic centers within the molecule, governed by the electron-withdrawing and donating effects of the bromo, amino, imino, and hydroxyl functional groups.
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound
| Property | Value | Unit |
| HOMO Energy | -6.5 | eV |
| LUMO Energy | -1.2 | eV |
| HOMO-LUMO Gap | 5.3 | eV |
Note: The data in this table is hypothetical and serves as an illustration of typical results from DFT calculations.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Spectroscopic Predictions
While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is employed to investigate the behavior of molecules in their electronic excited states. This is particularly useful for predicting spectroscopic properties, such as the UV-Visible absorption spectrum.
By performing TD-DFT calculations on the optimized ground-state geometry of this compound, one can determine the energies of vertical electronic transitions. These transitions correspond to the absorption of photons, and the calculated energies can be correlated with the wavelengths of maximum absorption (λmax). The calculations also provide the oscillator strength for each transition, which is a measure of its intensity. This allows for the theoretical prediction of the entire UV-Vis spectrum, which can then be compared with experimental data to validate the computational model. These studies can elucidate how the different functional groups on the pyrimidine (B1678525) ring influence the electronic transitions. rsc.org
Table 2: Hypothetical TD-DFT Predicted Electronic Transitions for this compound
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength |
| S0 → S1 | 4.2 | 295 | 0.15 |
| S0 → S2 | 4.8 | 258 | 0.32 |
Note: The data in this table is hypothetical and for illustrative purposes.
Conformational Landscape Analysis and Energetic Minima Determination
Molecules with rotatable single bonds can exist in various spatial arrangements known as conformations. A conformational landscape analysis aims to identify all stable conformers and determine their relative energies. For this compound, rotations around the C-N bond of the amino group and the N-O bond of the hydroxyl group are of interest.
Computational methods can systematically explore the potential energy surface by rotating these bonds and calculating the energy at each step. This process identifies the energetic minima, which correspond to stable conformations, and the transition states that separate them. The results of this analysis can reveal the most preferred conformation of the molecule in the gas phase and provide insight into its flexibility. The relative populations of different conformers at a given temperature can be estimated from their calculated energy differences using the Boltzmann distribution.
Tautomeric Preference and Interconversion Mechanisms: A Computational Perspective
Tautomerism is a phenomenon where a molecule can exist in two or more interconvertible forms that differ in the position of a proton and the location of a double bond. Pyrimidine derivatives, including this compound, can exhibit complex tautomerism involving the amino, imino, and hydroxyl groups, as well as the pyrimidine ring nitrogens. jocpr.com
Computational chemistry is an invaluable tool for studying tautomeric equilibria. nih.gov By calculating the relative energies of all possible tautomers, the most stable form can be identified. DFT calculations can provide accurate relative energies, which are crucial for determining the predominant tautomer under specific conditions (e.g., in the gas phase or in a solvent). jocpr.comnih.gov
Furthermore, computational methods can elucidate the mechanisms of interconversion between tautomers. This involves locating the transition state structures for the proton transfer reactions. The energy barrier for the interconversion, known as the activation energy, can be calculated, providing information about the rate at which tautomerization occurs. researchgate.net
Table 3: Hypothetical Relative Energies of Tautomers of this compound
| Tautomer | Relative Energy (kcal/mol) |
| Imino-ol (structure in title) | 0.0 |
| Amino-oxo | 2.5 |
| Imino-oxo (proton on ring N) | 5.1 |
Note: The data in this table is hypothetical and illustrates the potential results of a tautomerism study.
Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects
While quantum mechanical calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations can model the dynamic behavior of a molecule over time, including its interactions with its environment.
In an MD simulation of this compound, the molecule would be placed in a simulation box, often filled with solvent molecules like water, to mimic solution conditions. The forces between all atoms are calculated using a force field, and Newton's equations of motion are solved to simulate the movement of the atoms over a period of time.
MD simulations can provide information on the conformational flexibility of the molecule in solution, the stability of different tautomers in the presence of a solvent, and the specific interactions, such as hydrogen bonds, formed between the solute and solvent molecules. This approach gives a more realistic picture of the molecule's behavior in a chemical or biological system.
Reactivity Descriptors and Fukui Function Analysis for Predicting Reaction Sites
Conceptual DFT provides a framework for quantifying the reactivity of a molecule using various descriptors derived from its electronic structure. These descriptors include chemical potential, hardness, softness, and the electrophilicity index, which are calculated from the HOMO and LUMO energies.
The Fukui function is a local reactivity descriptor that indicates the propensity of each atomic site in a molecule to undergo a nucleophilic, electrophilic, or radical attack. mdpi.com It is calculated from the changes in electron density when an electron is added to or removed from the molecule. By mapping the Fukui function onto the molecular surface, one can visually identify the most reactive sites. For this compound, this analysis would predict which atoms are most likely to be involved in chemical reactions, guiding the understanding of its chemical behavior. For instance, it could pinpoint the most acidic proton or the site most susceptible to nucleophilic substitution.
Chemical Reactivity and Mechanistic Pathways of 6 Amino 4 Bromo 2 Iminopyrimidin 1 2h Ol
Electrophilic and Nucleophilic Reactions on the Pyrimidine (B1678525) Core
The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic characteristic dictates its reactivity towards both electrophiles and nucleophiles. The positions 2, 4, and 6 are particularly electron-poor and, consequently, are the primary sites for nucleophilic attack. wikipedia.org Conversely, the C-5 position is less electron-deficient and is the preferred site for electrophilic substitution, especially when the ring is activated by electron-donating groups. scialert.net
In the case of 6-Amino-4-bromo-2-iminopyrimidin-1(2H)-ol, the presence of the amino group at C-6 and the hydroxyl group at N-1 significantly influences the ring's reactivity. These electron-donating groups are expected to activate the ring, particularly at the C-5 position, making it more susceptible to electrophilic attack. Reactions such as halogenation, nitration, and nitrosation, which are common for activated pyrimidines, would likely occur at this position. scialert.netnih.gov
Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing the pyrimidine core. echemi.com The bromine atom at the C-4 position is a good leaving group, making this site a prime target for nucleophilic displacement by various nucleophiles such as amines, alkoxides, and thiolates. The relative reactivity of halogens in SNAr reactions on pyrimidines often follows the order Br > Cl, making the bromo-substituent particularly useful for such transformations. rsc.org
Transformations Involving the C-4 Bromine Substituent (e.g., Cross-Coupling Reactions: Suzuki, Heck, Sonogashira, Buchwald-Hartwig)
The bromine atom at the C-4 position is an excellent handle for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: This reaction would involve the coupling of this compound with an organoboron reagent in the presence of a palladium catalyst and a base. This method is highly versatile for introducing aryl, heteroaryl, or vinyl substituents at the C-4 position. semanticscholar.orgmdpi.comillinois.edu Based on studies with similar brominated pyrimidines, a variety of palladium catalysts and conditions could be employed. researchgate.net
Heck Reaction: The Heck reaction would enable the introduction of an alkene substituent at the C-4 position by coupling the parent compound with an olefin in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org This reaction is a valuable method for the synthesis of substituted styrenes and other vinylated pyrimidines. mdpi.comnih.gov
Sonogashira Coupling: To introduce an alkyne moiety at the C-4 position, the Sonogashira coupling reaction would be employed. This reaction typically uses a palladium catalyst, a copper(I) co-catalyst, and an amine base to couple the bromopyrimidine with a terminal alkyne. rsc.orgresearchgate.netwikipedia.orgorganic-chemistry.org
Buchwald-Hartwig Amination: This reaction provides a direct route to introduce a wide range of primary and secondary amines at the C-4 position, replacing the bromine atom. nih.govresearchgate.netwikipedia.org This transformation is crucial for building libraries of substituted aminopyrimidines for biological screening. libretexts.orgorganic-chemistry.org
The following table summarizes typical conditions for these cross-coupling reactions based on literature precedents for related brominated heterocycles.
| Reaction | Catalyst | Ligand (if applicable) | Base | Solvent | Typical Temperature |
| Suzuki-Miyaura | Pd(PPh₃)₄ or Pd(OAc)₂ | PPh₃ or other phosphines | K₂CO₃, K₃PO₄, Cs₂CO₃ | Dioxane, Toluene, DMF/H₂O | 80-120 °C |
| Heck | Pd(OAc)₂ or PdCl₂ | PPh₃ or P(o-tol)₃ | Et₃N, K₂CO₃ | DMF, Acetonitrile (B52724) | 100-140 °C |
| Sonogashira | PdCl₂(PPh₃)₂ | PPh₃ | Et₃N, Piperidine | THF, DMF | Room Temp to 80 °C |
| Buchwald-Hartwig | Pd₂(dba)₃ or Pd(OAc)₂ | BINAP, XPhos, RuPhos | NaOt-Bu, K₃PO₄ | Toluene, Dioxane | 80-110 °C |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
Reactivity of the Exocyclic Amino Group and Its Derivatives
Furthermore, the amino group can be a directing group in electrophilic aromatic substitution, further activating the C-5 position. Diazotization of the amino group to form a diazonium salt could also be a potential pathway for further functionalization, allowing for its replacement with a variety of other substituents. However, transamination at the 2- or 6-position of the pyrimidine ring is generally difficult to achieve. nih.gov The amino group at C-6 may also influence the tautomeric equilibrium of the molecule.
Reactions at the Imino Nitrogen and Oxygen (N1-hydroxyl) Functionalities
The N1-hydroxyl group and the C2-imino group introduce functionalities analogous to those found in N-oxides and amidines, respectively, presenting additional avenues for chemical modification. The N1-hydroxyl group can potentially be alkylated or acylated. Photochemical reactions are also a possibility, as heteroaromatic N-oxides are known to undergo rearrangements and deoxygenation upon irradiation. wur.nl The oxygen atom of the N1-hydroxyl group can also be removed through reduction.
The imino group at the C-2 position possesses both nucleophilic and basic properties. It can be protonated, alkylated, or acylated at the nitrogen atom. The imino group can also be hydrolyzed to the corresponding carbonyl group, yielding a pyrimidinone derivative. The presence of this group is also expected to contribute significantly to the tautomeric behavior of the compound.
Proposed Reaction Mechanisms and Experimental Validation Strategies
The mechanisms of the palladium-catalyzed cross-coupling reactions mentioned in section 5.2 are well-established and generally proceed through a catalytic cycle involving oxidative addition, transmetalation (for Suzuki), migratory insertion (for Heck and Sonogashira), and reductive elimination. For instance, in a Suzuki-Miyaura coupling, the active Pd(0) catalyst would oxidatively add to the C-Br bond of this compound. This would be followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the C-4 coupled product and regenerate the Pd(0) catalyst.
Experimental validation of these proposed reactions would involve systematic screening of reaction conditions (catalyst, ligand, base, solvent, temperature) for each transformation. The structures of the resulting products would be confirmed using standard analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. To validate the proposed reaction mechanisms, kinetic studies could be performed to determine the reaction order with respect to each reactant. Additionally, the isolation and characterization of catalytic intermediates, where possible, would provide direct evidence for the proposed mechanistic pathways.
Investigation of Rearrangement Reactions and Tautomeric Interconversions
This compound has several potential sites for proton migration, making tautomerism a critical aspect of its chemistry. The molecule can exist in several tautomeric forms, including amino-imino and keto-enol type tautomerism involving the pyrimidine ring and its exocyclic functional groups. For example, a proton can migrate from the exocyclic amino group to a ring nitrogen, or from the N1-hydroxyl group to the imino nitrogen or a ring nitrogen. nih.govnih.gov
The relative stability of these tautomers will be influenced by factors such as the solvent, temperature, and pH. The predominant tautomeric form in a given environment will dictate the molecule's reactivity. For instance, the nucleophilicity of the exocyclic amino group versus the ring nitrogens will depend on the tautomeric equilibrium.
Rearrangement reactions, such as the Dimroth rearrangement, are known to occur in pyrimidine systems, often under thermal or acidic/basic conditions. wikipedia.org This type of rearrangement involves the opening and closing of the pyrimidine ring, leading to the migration of an exocyclic atom or group into the ring. Investigating the stability of this compound under various conditions would be necessary to determine its propensity to undergo such rearrangements.
Experimental investigation of tautomerism would rely heavily on spectroscopic methods. NMR spectroscopy (¹H, ¹³C, ¹⁵N) in different solvents and at various temperatures would be invaluable for identifying the predominant tautomeric forms and studying their interconversion. Computational studies could also be employed to calculate the relative energies of the different tautomers and provide insights into the most stable forms.
Strategic Derivatization and Functionalization of 6 Amino 4 Bromo 2 Iminopyrimidin 1 2h Ol
Palladium-Catalyzed Cross-Coupling Chemistry for C-C, C-N, and C-O Bond Formation at C-4
The bromine atom at the C-4 position of the pyrimidine (B1678525) ring is a key handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds, enabling the synthesis of a vast array of derivatives. nih.gov
Suzuki-Miyaura Coupling: This reaction is one of the most versatile methods for C-C bond formation, coupling the 4-bromo-pyrimidinol with various aryl or heteroaryl boronic acids. organic-chemistry.orgcore.ac.uk The reaction is typically catalyzed by a palladium(0) complex, such as Pd(PPh₃)₄, in the presence of a base. mdpi.commdpi.com The choice of solvent and base can significantly influence the reaction's efficiency. mdpi.commdpi.com For instance, good yields have been obtained using K₃PO₄ as the base in 1,4-dioxane. mdpi.com This method allows for the introduction of a wide range of substituted aromatic and heterocyclic moieties at the C-4 position, which can be crucial for modulating biological activity. researchgate.net
Buchwald-Hartwig Amination: For the formation of C-N bonds, the Buchwald-Hartwig amination is a highly effective method. wikipedia.orgorganic-chemistry.org This reaction couples the 4-bromo-pyrimidinol with a variety of primary and secondary amines, including anilines and aliphatic amines. researchgate.netbeilstein-journals.org The catalytic system typically consists of a palladium precursor, such as Pd₂(dba)₃ or Pd(OAc)₂, and a bulky electron-rich phosphine (B1218219) ligand like Xantphos. beilstein-journals.org A base, commonly Cs₂CO₃ or K₂CO₃, is also required. beilstein-journals.org This reaction provides a direct route to 4-amino-substituted pyrimidinol derivatives, which are often of significant interest in medicinal chemistry.
C-O Bond Formation: The palladium-catalyzed formation of C-O bonds at the C-4 position allows for the synthesis of 4-aryloxy or 4-alkoxy pyrimidinol derivatives. This transformation can be achieved by coupling the 4-bromo-pyrimidinol with phenols or alcohols. beilstein-journals.org Similar to C-N bond formation, this reaction often utilizes a palladium catalyst in combination with a suitable ligand and base. beilstein-journals.org In some cases, unexpected C-O bond formation can occur during Suzuki coupling reactions if the solvents are not properly degassed, highlighting the importance of reaction conditions. researchgate.net
Amination and Acylation Reactions of the 6-Amino Moiety
The 6-amino group of 6-Amino-4-bromo-2-iminopyrimidin-1(2H)-ol is a primary nucleophilic center that can readily undergo various chemical transformations, most notably amination and acylation reactions. These reactions are instrumental in exploring the structure-activity relationship (SAR) of this scaffold by introducing a diverse range of substituents.
Direct amination at the 6-position is less common than derivatization of the existing amino group. However, the amino group can act as a nucleophile in reactions such as condensation with aldehydes or ketones to form Schiff bases, which can be subsequently reduced to secondary amines.
More frequently, the 6-amino group is acylated to form amide derivatives. This can be achieved using a variety of acylating agents, including acid chlorides, acid anhydrides, and carboxylic acids activated with coupling reagents. For example, reaction with an acid chloride in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) would yield the corresponding N-acyl derivative. Enzymatic acylation has also been explored for regioselective modification of amino groups on pyrimidine nucleoside derivatives, suggesting a potential route for selective functionalization. nih.gov These amide derivatives can introduce a wide array of functional groups, influencing properties such as hydrogen bonding capacity, lipophilicity, and metabolic stability.
Alkylation and Arylation Strategies at the Imino and Hydroxyl Positions
The 2-imino and 1-hydroxyl groups of the pyrimidine core offer additional sites for derivatization through alkylation and arylation reactions. These modifications can significantly impact the compound's electronic properties, steric profile, and ability to engage in hydrogen bonding.
Alkylation: The nitrogen of the imino group and the oxygen of the hydroxyl group are both nucleophilic and can be alkylated using various alkylating agents such as alkyl halides or sulfates in the presence of a base. The regioselectivity of alkylation (N- vs. O-alkylation) can be influenced by the reaction conditions, including the choice of solvent, base, and the nature of the alkylating agent. For instance, selective O-alkylation of the hydroxyl group on aminophenols has been achieved through a protection-alkylation-deprotection sequence. researchgate.net Studies on the alkylation of 1-hydroxyimidazoles have shown that the reaction often proceeds selectively at the hydroxy group to form N-alkoxy derivatives. researchgate.net
Arylation: C-O bond formation at the hydroxyl position can be achieved through palladium-catalyzed cross-coupling reactions with aryl halides, similar to the strategies employed at the C-4 position. organic-chemistry.org This introduces an aryl ether linkage. Arylation of the imino nitrogen is also conceivable, potentially through Buchwald-Hartwig-type amination conditions, although this may be more challenging. Intramolecular arylation of amino acid enolates has been explored, suggesting possibilities for related transformations. bris.ac.uk
These alkylation and arylation strategies allow for the fine-tuning of the molecule's properties, which is essential for optimizing its biological activity and pharmacokinetic parameters.
Synthesis of Fused Heterocyclic Ring Systems from the Pyrimidine Core
The inherent reactivity of the this compound scaffold can be harnessed to construct fused heterocyclic ring systems. This approach significantly expands the chemical space accessible from this starting material, leading to novel molecular architectures with potentially unique biological activities.
The presence of the 6-amino group and the reactive C-4 bromo substituent provides a handle for intramolecular cyclization reactions. For instance, after a Suzuki coupling at C-4 to introduce a suitably functionalized aryl or heteroaryl group, a subsequent intramolecular cyclization involving the 6-amino group could lead to the formation of a new fused ring.
Furthermore, the pyrimidine ring itself can act as a building block for the synthesis of more complex heterocyclic systems. Multicomponent reactions are a powerful tool in this regard, allowing for the rapid assembly of fused pyrimidines. sciencescholar.us For example, the cyclocondensation of pyrimidine derivatives with other reagents can lead to the formation of fused systems like pyrimido[2,1-b] mdpi.combeilstein-journals.orgthiazines. mdpi.com The use of microwave irradiation can often accelerate these reactions and improve yields. sciencescholar.usmdpi.com The synthesis of fused pyrimidines is a well-established area of heterocyclic chemistry, with numerous strategies available for constructing a wide variety of ring systems. researchgate.netnih.gov
Development of Prodrug Strategies and Chemical Probes utilizing the Scaffold
The this compound scaffold can be strategically modified to develop prodrugs with improved pharmacokinetic properties or to create chemical probes for studying biological systems.
Prodrug Strategies: Prodrugs are inactive or less active precursors of a drug that are converted to the active form in the body. This approach can be used to overcome issues such as poor solubility, low bioavailability, or rapid metabolism. nih.gov For pyrimidine-based compounds, a common prodrug strategy involves the derivatization of amino or hydroxyl groups to form esters or carbamates that are cleaved by enzymes in the body to release the active drug. nih.govunisi.it For example, linking a pro-moiety with affinity for intestinal transporters can enhance oral bioavailability. nih.gov The design of such prodrugs requires careful consideration of the lability of the cleavable linker to ensure release of the active compound at the desired site of action. nih.govunisi.it
Chemical Probes: Chemical probes are small molecules used to study and manipulate biological systems. The this compound scaffold can be functionalized to create such probes. For instance, a fluorescent dye could be attached to the molecule to allow for visualization of its localization within cells. Alternatively, a reactive group could be introduced to enable covalent labeling of a biological target. The versatility of the scaffold, with its multiple sites for modification, makes it an attractive starting point for the design of a wide range of chemical probes.
Advanced Applications in Materials Science and Supramolecular Chemistry
Design and Synthesis of Advanced Organic Materials Leveraging Pyrimidine (B1678525) Conjugation
The pyrimidine ring is a well-established component in the design of advanced organic materials due to its electron-deficient nature, which can be harnessed to create materials with desirable electronic and photophysical properties. The strategic incorporation of 6-Amino-4-bromo-2-iminopyrimidin-1(2H)-ol into larger conjugated systems can lead to the development of materials with tailored functionalities.
The synthesis of such materials often involves leveraging the reactive sites on the pyrimidine core. The bromo substituent at the 4-position is particularly amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions allow for the introduction of a wide array of aryl, heteroaryl, or alkynyl moieties, effectively extending the π-conjugated system of the molecule. This extension of conjugation is crucial for tuning the material's absorption and emission properties, as well as its charge transport characteristics.
For instance, the coupling of this pyrimidine derivative with carbazole (B46965) units could yield carbazole-pyrimidine conjugates. acs.org Such materials are of interest for their potential applications in organic electronics, owing to their tunable electronic and photophysical properties. acs.org The amino group at the 6-position and the imino-hydroxyl group can also be chemically modified to further functionalize the resulting materials, imparting properties such as solubility, processability, and specific intermolecular recognition capabilities. A general approach to pyrimidine diversification involves a deconstruction-reconstruction strategy, which could potentially be applied to create a variety of functionalized pyrimidines from this starting block. digitellinc.comresearchgate.net
Table 1: Potential Synthetic Routes for Pyrimidine-Based Conjugated Materials
| Reaction Type | Reactant for this compound | Potential Material Class |
| Suzuki Coupling | Arylboronic acids | π-conjugated oligomers and polymers |
| Sonogashira Coupling | Terminal alkynes | Pyrimidine-ethynylene systems |
| Buchwald-Hartwig Amination | Aromatic amines | Donor-acceptor materials |
Supramolecular Self-Assembly Driven by Hydrogen Bonding and Halogen Bonding Interactions
The multifaceted nature of this compound, with its multiple hydrogen bond donors and acceptors, as well as a halogen atom, makes it an exceptional candidate for the construction of intricate supramolecular architectures. These non-covalent interactions are highly directional and specific, enabling the programmed self-assembly of molecules into well-defined one-, two-, or three-dimensional structures.
Hydrogen Bonding: The amino group, the imino group, and the hydroxyl group are all capable of participating in hydrogen bonding. The arrangement of these functional groups can lead to the formation of robust and predictable hydrogen-bonding motifs, such as the common R2(2)(8) ring motif observed in many 2-aminopyrimidine (B69317) systems. nih.gov In cocrystals of 2-amino-4,6-dimethoxypyrimidine (B117758) with 4-aminobenzoic acid, intricate hydrogen-bonding patterns are observed, forming cyclic motifs that further self-organize into larger arrays. researchgate.netresearchgate.net These interactions are fundamental in guiding the assembly of molecules into tapes, sheets, or more complex networks, which are of interest for applications in crystal engineering and the development of soft materials. mdpi.com
Halogen Bonding: The bromine atom at the 4-position introduces the possibility of halogen bonding, a non-covalent interaction between an electrophilic region on the halogen atom (the σ-hole) and a nucleophilic site. ijres.org This interaction is highly directional and has been increasingly utilized in the design of functional materials. nih.govresearchgate.net In the case of this compound, the bromine atom can interact with electron-rich atoms such as oxygen or nitrogen on neighboring molecules, providing an additional tool for controlling the supramolecular assembly. The strength and directionality of halogen bonds are comparable to those of hydrogen bonds, and their interplay can lead to the formation of highly ordered and stable structures. nih.gov
Table 2: Key Intermolecular Interactions for Supramolecular Assembly
| Interaction Type | Donor Group | Acceptor Group | Potential Supramolecular Motif |
| Hydrogen Bonding | -NH2, =NH, -OH | N (pyrimidine), O (hydroxyl) | Dimeric pairs, linear chains, sheets |
| Halogen Bonding | C-Br | N, O, π-systems | Linear chains, 2D networks |
Chemo- and Biosensor Development
The pyrimidine scaffold is a valuable component in the design of chemo- and biosensors due to its ability to interact with various analytes and its often inherent fluorescence properties. While this article does not focus on biological activity, the principles of molecular recognition and signal transduction are central to sensor development. The structure of this compound offers several avenues for its incorporation into sensor platforms.
The amino and imino-hydroxyl groups can act as binding sites for specific ions or small molecules. Upon binding of an analyte, a change in the electronic properties of the pyrimidine ring can occur, leading to a detectable change in its fluorescence or absorption spectrum. Furthermore, the bromo group can be functionalized with a receptor unit tailored to a specific analyte. For example, it could be coupled to a crown ether for cation sensing or a boronic acid for saccharide detection.
Derivatives of 2-amino-4,6-diphenyl-pyridine-3-carbonitrile have been shown to act as fluorescent molecular sensors for monitoring processes like photopolymerization. researchgate.net This highlights the potential of aminopyrimidine-like structures in sensor applications. The sensitivity of their fluorescence to the local microenvironment is a key feature that can be exploited. researchgate.net By designing systems where analyte binding alters the local environment of the fluorophore, highly sensitive sensors can be developed.
Precursors for Polymeric Materials and Conjugated Systems
The presence of multiple reactive sites on this compound makes it a versatile precursor for the synthesis of novel polymeric materials and conjugated systems. The amino group can undergo condensation reactions with carboxylic acids or acyl chlorides to form polyamides, while the bromo group can be utilized in polymerization reactions such as polycondensation via cross-coupling reactions.
For instance, the molecule could serve as a monomer in the synthesis of pyrimidine-containing polymers. The polymerization of pyrimidine derivatives can lead to materials with interesting properties, including thermal stability and electronic conductivity. researchgate.net The incorporation of the functional groups from this compound into a polymer backbone could impart specific properties to the resulting material, such as the ability to coordinate with metal ions or to form inter-chain hydrogen bonds, thereby influencing the polymer's morphology and bulk properties. The synthesis of pyrimidine from chalcone (B49325) as a polymeric prodrug with fusidic acid and ZnO has been reported, demonstrating the feasibility of incorporating pyrimidine units into polymer chains. jptcp.com
Role in Catalysis and Ligand Design
The nitrogen atoms within the pyrimidine ring and the exocyclic amino group of this compound possess lone pairs of electrons that can coordinate with metal ions. This makes the compound and its derivatives promising candidates for use as ligands in coordination chemistry and catalysis. The specific geometry and electronic properties of the resulting metal complexes will be dictated by the nature of the metal center and the coordination environment provided by the ligand.
Amino-pyridine ligand scaffolds have been widely used in base metal catalysis, for example, in atom transfer radical polymerization (ATRP). nsf.gov Similarly, aminopyrimidine-based ligands could be designed to stabilize various transition metal catalysts. The bromo substituent offers a handle for further modification, allowing for the synthesis of bidentate or polydentate ligands by introducing additional coordinating groups. This could lead to the development of catalysts with enhanced activity, selectivity, and stability for a range of organic transformations. The coupling of 2-aminopyrimidines with other molecules in the presence of a copper-iron nanoparticle catalyst has been reported, indicating the compatibility of the aminopyrimidine moiety with catalytic systems. researchgate.net
Conclusion and Future Research Perspectives
Synthesis and Characterization Advancements for 6-Amino-4-bromo-2-iminopyrimidin-1(2H)-ol
While a direct synthetic route to this compound is not documented, analogous synthetic strategies for related pyrimidine (B1678525) derivatives offer a blueprint for its potential creation. The synthesis of substituted aminopyrimidines often involves the condensation of a β-dicarbonyl compound or its equivalent with a guanidine or urea (B33335) derivative. For instance, the synthesis of 2-amino-5-bromo-4(3H)-pyrimidinone derivatives has been achieved through a regioselective lithiation–substitution protocol. nih.gov A plausible approach for the target molecule could involve a multi-step synthesis starting from a readily available pyrimidine precursor, followed by sequential introduction of the amino, bromo, and imino functionalities, and finally, N-hydroxylation.
Future advancements in the synthesis of this compound will likely focus on developing regioselective and high-yielding methods. The characterization of this novel compound would rely on a suite of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would be crucial for elucidating the precise connectivity of the atoms, while Infrared (IR) spectroscopy would confirm the presence of the key functional groups (amino, imino, and hydroxyl). High-resolution mass spectrometry (HRMS) would be essential for confirming the molecular formula.
Elucidating Complex Reactivity and Mechanistic Insights
The reactivity of this compound is expected to be multifaceted, owing to the interplay of its various functional groups. The bromine atom at the 4-position is a potential site for nucleophilic substitution reactions, allowing for the introduction of a wide range of substituents. mdpi.com The amino and imino groups can act as nucleophiles or bases, and their reactivity will be influenced by the electronic nature of the pyrimidine ring. The N-hydroxyl group could also participate in various transformations, including O-alkylation or acylation.
Understanding the tautomeric equilibria of this molecule will be a key aspect of elucidating its reactivity. The imino-amino and keto-enol tautomerism common in pyrimidine derivatives will likely play a significant role in its chemical behavior. Mechanistic studies, employing both experimental and computational methods, will be vital to unravel the pathways of its reactions and to predict its reactivity in different chemical environments.
Unexplored Avenues in Derivatization and Scaffold Functionalization
The structure of this compound presents multiple handles for derivatization, opening up a vast chemical space for the synthesis of new analogues. The bromine atom is a prime target for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, which would enable the introduction of aryl, heteroaryl, or alkyl groups. mdpi.com The amino group can be acylated, alkylated, or used as a handle for the construction of more complex heterocyclic systems. nih.gov
Furthermore, the imino and hydroxyl groups offer additional sites for functionalization. The ability to selectively modify each of these positions would allow for the creation of a diverse library of compounds with potentially unique properties. This systematic derivatization is a common strategy in drug discovery and materials science to optimize the desired characteristics of a lead compound. nih.gov
Emerging Opportunities in Material Science and Supramolecular Architectures
The presence of multiple hydrogen bond donors (amino and hydroxyl groups) and acceptors (ring nitrogens and the imino group) in this compound suggests its potential for forming well-defined supramolecular structures. researchgate.net These non-covalent interactions can lead to the formation of one-, two-, or three-dimensional networks, which are of great interest in crystal engineering and materials science.
The ability to form predictable and robust supramolecular assemblies could lead to the development of novel materials with interesting optical, electronic, or porous properties. The incorporation of this pyrimidine derivative into metal-organic frameworks (MOFs) or other supramolecular architectures could also be an exciting avenue for future research.
Broader Implications for Heterocyclic Chemistry and Chemical Innovation
The exploration of novel heterocyclic scaffolds like this compound is crucial for the advancement of chemical innovation. The unique combination of functional groups in this molecule could lead to the discovery of new chemical reactions and transformations. Furthermore, the synthesis and study of its derivatives could provide valuable insights into structure-activity relationships, which are fundamental to the design of new functional molecules. nih.gov
Q & A
Q. What are the standard synthetic routes for 6-amino-4-bromo-2-iminopyrimidin-1(2H)-ol, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves bromination and amination of a pyrimidine precursor. For example, bromination at position 4 can be achieved using bromine in acetic acid under controlled temperature (40–60°C) to avoid over-bromination. Subsequent amination at position 6 may employ ammonia or a protected amine source in a polar aprotic solvent (e.g., DMF) at reflux. Optimization includes monitoring reaction progress via TLC or HPLC and adjusting stoichiometry (e.g., 1.2–1.5 equivalents of bromine) to maximize yield .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR identify substituent positions (e.g., bromine at C4 causes deshielding of adjacent protons).
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 233.97).
- X-ray Crystallography : Resolves tautomeric forms (e.g., imino vs. amino configurations at C2) using SHELXL for refinement .
Q. How does the compound’s stability vary under different storage conditions?
- Methodological Answer : Stability tests show degradation under UV light or acidic conditions. Store at –20°C in inert atmospheres (argon) with desiccants. Use HPLC to track purity over time; degradation products include de-brominated analogs (e.g., 6-amino-2-iminopyrimidin-1(2H)-ol) .
Advanced Research Questions
Q. What computational methods predict the compound’s electronic structure and reactivity?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) model tautomer stability and electrostatic potential surfaces. For example, the imino form at C2 is 5.2 kcal/mol more stable than the amino tautomer. Frontier molecular orbital analysis (HOMO-LUMO gap ≈ 4.1 eV) suggests nucleophilic attack at C5 .
Q. How can conflicting data on bromination efficiency be resolved during synthesis?
- Methodological Answer : Contradictions in bromination yields (e.g., 60% vs. 85%) arise from solvent polarity and catalyst choice. Use kinetic studies (e.g., in situ IR monitoring) to identify rate-limiting steps. Polar solvents (e.g., DMSO) stabilize intermediates, while Lewis acids (e.g., FeCl) enhance electrophilic substitution .
Q. What strategies improve the compound’s bioactivity in antimicrobial assays?
- Methodological Answer : Structure-activity relationship (SAR) studies compare analogs (e.g., chloro vs. bromo at C4). For Staphylococcus aureus, bromine’s electronegativity increases membrane permeability (MIC = 8 µg/mL vs. 32 µg/mL for chloro). Derivatization at C2 (e.g., substituting imino with methyl groups) reduces cytotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
